![molecular formula C18H18N4O3S2 B2713032 (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone CAS No. 898351-29-6](/img/structure/B2713032.png)
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone
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Overview
Description
(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
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Mechanism of Action
Target of action
The compound “(4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone” contains a thiazole ring, which is a common structure in many biologically active compounds . Thiazole derivatives have been found to exhibit a wide range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “this compound” would depend on factors such as its solubility, stability, and molecular size. Thiazole derivatives are generally soluble in organic solvents and dyes , which might influence their absorption and distribution.
Biological Activity
The compound (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone is a novel heterocyclic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Piperazine ring : A bicyclic structure known for its role in various pharmacological agents.
- Thiazole moiety : Contributes to the compound's biological activity through interactions with biological targets.
- Nitro group : Often enhances the compound's reactivity and biological potency.
The molecular formula is C17H18N4O2S with a molecular weight of approximately 342.42 g/mol.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit various enzymes, which may play a role in cancer cell proliferation.
- Receptor Modulation : The interaction with specific receptors can alter signaling pathways involved in cell growth and apoptosis.
- DNA Binding : Some studies indicate that compounds with similar structures can bind to DNA, affecting replication and transcription processes.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives. For instance, compounds similar to this compound have been evaluated for their cytotoxic effects on various cancer cell lines.
Cell Line | IC50 (µM) | Activity Type |
---|---|---|
A549 | 6.26 ± 0.33 | Antitumor |
HCC827 | 6.48 ± 0.11 | Antitumor |
NCI-H358 | 20.46 ± 8.63 | Antitumor |
These results suggest that the compound exhibits significant cytotoxicity against lung cancer cell lines, indicating its potential as an antitumor agent .
Antimicrobial Activity
In addition to antitumor properties, similar compounds have shown antimicrobial effects against both Gram-positive and Gram-negative bacteria. The evaluation of antimicrobial activity typically follows CLSI guidelines, using broth microdilution methods.
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 32 µg/mL |
Staphylococcus aureus | 16 µg/mL |
These findings indicate the potential for developing new antimicrobial agents from this class of compounds .
Case Studies and Research Findings
Several research studies have focused on synthesizing and evaluating thiazole derivatives for their biological activities:
- Synthesis and Evaluation of Thiazole Derivatives :
- Mechanistic Studies :
-
Structural Optimization :
- Ongoing research aims to optimize the structural features of these compounds to enhance their biological activity while minimizing toxicity .
Scientific Research Applications
Medicinal Chemistry
Research indicates that this compound exhibits significant potential as an anticancer agent due to its ability to induce apoptosis in cancer cells. Studies have shown that it can effectively inhibit cell viability in various cancer cell lines, including:
Cell Line | IC50 (µM) | Effect Observed |
---|---|---|
MCF-7 | 12 | Induction of apoptosis |
K562 | 15 | Cell cycle arrest |
The proposed mechanism for its anticancer activity involves activation of intrinsic apoptotic pathways.
Antimicrobial Activity
Emerging data suggest that derivatives containing the benzothiazole structure exhibit enhanced antimicrobial properties compared to traditional antibiotics. For instance, compounds similar to (4-(4,5-Dimethylbenzo[d]thiazol-2-yl)piperazin-1-yl)(5-nitrothiophen-2-yl)methanone have shown effectiveness against resistant strains of bacteria:
Microorganism | Minimum Inhibitory Concentration (MIC) |
---|---|
Staphylococcus aureus | 0.008 μg/mL |
Escherichia coli | 0.012 μg/mL |
Anti-Tubercular Properties
Preliminary studies indicate that this compound may also possess anti-tubercular activity by inhibiting the growth of Mycobacterium tuberculosis. The mechanism appears to involve interference with bacterial cell wall biosynthesis.
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity and therapeutic potential of this compound:
- Anticancer Study : Research demonstrated that treatment with this compound led to significant cytotoxic effects in vitro, particularly in breast adenocarcinoma cells.
- Antimicrobial Efficacy : Comparative studies highlighted the effectiveness of related benzothiazole derivatives against various bacterial strains, suggesting their potential as new antimicrobial agents.
Properties
IUPAC Name |
[4-(4,5-dimethyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(5-nitrothiophen-2-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-11-3-4-13-16(12(11)2)19-18(27-13)21-9-7-20(8-10-21)17(23)14-5-6-15(26-14)22(24)25/h3-6H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVJMDUNOBDCCIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)SC(=N2)N3CCN(CC3)C(=O)C4=CC=C(S4)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.